Xyl-p-phos, (R)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Rh and Ir-catalyzed Enantioselective Hydrogenation

Scientific Field: Chemistry, specifically in the field of catalysis.

Summary of the Application: The chiral diphosphine ligand, Xyl-P16C6-Phos, was used in the Rhodium (Rh) and Iridium (Ir) catalyzed asymmetric hydrogenation of α-dehydroamino acid esters and quinolines.

Methods of Application: The ligand was fabricated and utilized in the Rh and Ir-catalyzed asymmetric hydrogenation.

Results or Outcomes: The hydrogenation resulted in high yields with excellent enantioselectivities (90–99% ee).

Ru-catalyzed Asymmetric Hydrogenation of β-Ketoesters

Summary of the Application: The ruthenium complex of Xyl-P-Phos was found to be a highly active, enantioselective, and air-stable catalyst for the asymmetric hydrogenation of β-ketoesters.

Methods of Application: The ligand was synthesized and the structure of (S)-Xyl-P-Phos oxide was characterized by single crystal X-ray diffraction.

Results or Outcomes: The catalyst was found to be highly effective in the catalytic asymmetric hydrogenation of β-ketoesters and shows good potential for industrial applications.

Rh and Ir-catalyzed Enantioselective Hydrogenation

Methods of Application: The ligand was fabricated and utilized in the Rh-catalyzed asymmetric hydrogenation.

Pd-catalyzed Desymmetric Hydrophosphination

Xyl-p-phos, (R)- is a phosphine compound with the molecular formula C₄₆H₅₀N₂O₄P₂ and a molecular weight of approximately 756.85 g/mol. It is characterized by its unique structure, which includes two phosphine groups and a bipyridine framework. This compound is notable for its chirality, as it possesses stereocenters that contribute to its optical activity, although it is classified as having no defined optical activity in certain contexts .

- Coordination Reactions: Xyl-p-phos can coordinate with transition metals, forming metal-phosphine complexes that are essential in catalysis.

- Oxidation Reactions: The phosphine group can undergo oxidation to form phosphine oxides, which can alter the reactivity and properties of the compound.

- Substitution Reactions: The presence of the bipyridine moiety allows for substitution reactions where ligands can be exchanged, making it useful in synthetic applications.

Several methods exist for the synthesis of Xyl-p-phos, (R)-:

- Phosphination Reactions: This involves the reaction of suitable precursors with phosphorus-containing reagents to introduce the phosphine functionality.

- Bipyridine Coupling: The bipyridine core can be synthesized through coupling reactions and subsequently functionalized with phosphine groups.

- Chiral Resolution: Given its chiral nature, methods such as chiral chromatography may be employed to isolate the (R)-enantiomer from racemic mixtures.

Xyl-p-phos, (R)- finds applications primarily in:

- Catalysis: It serves as a ligand in various catalytic processes, particularly in cross-coupling reactions and asymmetric synthesis.

- Material Science: Its unique properties make it suitable for developing advanced materials, including sensors and electronic devices.

- Pharmaceutical Chemistry: The compound is investigated for its potential use in drug development due to its ability to form stable complexes with metal ions.

Interaction studies involving Xyl-p-phos, (R)- typically focus on its coordination chemistry with transition metals. These studies help elucidate the stability and reactivity of metal-ligand complexes. Additionally, research may explore how these interactions affect catalytic efficiency and selectivity in various chemical transformations.

Xyl-p-phos, (R)- shares structural characteristics with several other phosphine compounds. Here are some similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diphenylphosphine | Simple phosphine | Widely used in organic synthesis |

| Tris(2-(dimethylamino)ethyl)phosphine | Tertiary phosphine | Strongly basic; used in catalysis |

| Bis(diphenylphosphino)ethane | Bidentate ligand | Forms stable complexes with metals |

| Phosphorus trichloride | Phosphorus halide | Used for phosphorus functionalization |

Uniqueness of Xyl-p-phos, (R)

Xyl-p-phos, (R) distinguishes itself through its complex structure that combines multiple functional groups and chirality. Its ability to form diverse metal-ligand complexes makes it particularly valuable in catalytic applications compared to simpler phosphines like diphenylphosphine or tris(2-(dimethylamino)ethyl)phosphine.

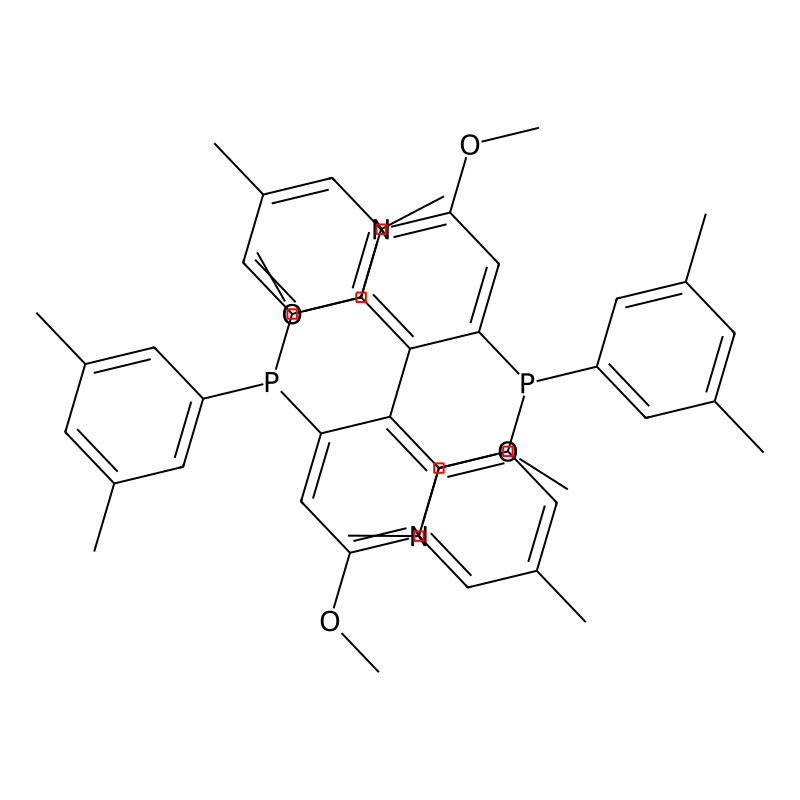

(R)-Xyl-p-phos represents a sophisticated chiral bidentate phosphine ligand built around a 3,3'-bipyridine backbone [1] [2]. The molecular formula C₄₆H₅₀N₂O₄P₂ indicates a substantial molecule with a molecular weight of 756.864 g/mol [1] [2]. The complete IUPAC designation is [3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane [3] [4].

The molecular architecture comprises several key structural elements. The central core consists of a 3,3'-bipyridine unit, which serves as the foundational scaffold [1] [2]. This bipyridine backbone is substituted at the 4,4'-positions with two phosphine moieties, each bearing two 3,5-dimethylphenyl (xylyl) substituents [3] [5]. The presence of four methoxy groups at the 2,2',6,6'-positions of the bipyridine core provides additional steric bulk and electronic modification [3] [4].

The phosphine functional groups constitute the primary coordination sites for metal binding. Each phosphorus atom is bonded to two 3,5-dimethylphenyl rings, creating a sterically demanding environment around the coordination centers [1] [2]. The methyl substituents on the aromatic rings at the 3 and 5 positions enhance the electron-donating properties of the phosphine groups while providing significant steric protection [5].

The methoxy substituents on the pyridine rings serve multiple functions. They provide electronic stabilization through their electron-donating character and contribute to the overall steric environment around the bipyridine core [3] [4]. These substituents also influence the conformational preferences and axial chirality of the molecule.

Absolute Configuration and Axial Chirality

The stereochemical properties of (R)-Xyl-p-phos arise from axial chirality rather than point chirality, as the molecule contains no traditional chiral centers [6] [7]. The absolute configuration is designated as (R) based on the Cahn-Ingold-Prelog priority rules applied to the axial arrangement around the bipyridine C-C bond [6] [7].

The axial chirality originates from restricted rotation around the central C-C bond connecting the two pyridine rings [6] [8]. This restricted rotation is caused by steric interactions between the bulky phosphine substituents and the methoxy groups positioned on adjacent pyridine rings [8] [9]. The energy barrier for rotation around this axis is sufficiently high to allow isolation of stable enantiomers at room temperature [8].

Optical rotation measurements provide direct evidence of the chiral nature. The (R)-enantiomer exhibits a specific optical rotation of [α]₂₀/D +125° (c = 1 in chloroform) [3], while the (S)-enantiomer shows the opposite rotation with [α]₂₀/D of negative value [7] [4]. This substantial optical rotation indicates significant chiroptical activity and confirms the enantiomeric purity of the isolated compounds.

The stereochemical designation follows established conventions for axially chiral biaryls [8] [9]. When viewed along the bipyridine C-C axis, the (R)-configuration corresponds to a clockwise arrangement of priority groups according to the Cahn-Ingold-Prelog sequence rules [8]. The high dihedral angle between the pyridine rings, influenced by steric congestion from the substituents, stabilizes the axial chirality [9] [10].

Configurational stability is enhanced by the tetramethoxy substitution pattern, which creates additional steric barriers to racemization [8] [9]. The bulky phosphine groups further contribute to the configurational stability by increasing the energy barrier for rotation around the central axis [8].

X-ray Crystallographic Characterization

While specific X-ray crystallographic data for the free (R)-Xyl-p-phos ligand was not extensively detailed in the available literature, crystallographic studies of related ruthenium and platinum complexes containing this ligand provide valuable structural insights [11] [12] [13].

Crystallographic analysis of metal complexes reveals that Xyl-p-phos typically adopts a chelating coordination mode through both phosphorus atoms [13] [14]. The P-P bite angle, which is crucial for catalytic applications, is influenced by the bipyridine backbone conformation and the steric demands of the xylyl substituents [13] [14].

The crystal structures of related bipyridine phosphine complexes demonstrate characteristic features of the coordination geometry [13] [15]. The phosphorus atoms typically exhibit distorted tetrahedral geometry when coordinated to transition metals, with P-M-P angles reflecting the constraints imposed by the bipyridine backbone [13] [14].

Intermolecular interactions in the solid state include potential π-π stacking between aromatic rings and weak hydrogen bonding interactions involving the methoxy groups [15] [16]. These non-covalent interactions contribute to the overall crystal packing and may influence the stability of specific conformations in the solid state [16] [17].

The dihedral angle between the pyridine rings in related structures typically ranges from 30-70°, depending on the coordination environment and crystal packing forces [18] [10] [19]. This conformational flexibility allows the ligand to adapt to different metal coordination preferences while maintaining its chiral integrity [10].

Comparative Analysis with (S)-Enantiomer

The (S)-enantiomer of Xyl-p-phos exhibits identical molecular connectivity but opposite absolute configuration [7] [4]. The molecular formula and molecular weight remain identical (C₄₆H₅₀N₂O₄P₂, 756.8477 g/mol) [7] [4], confirming the enantiomeric relationship between the two forms.

Significant differences emerge in the physical properties between the enantiomers. The melting point of the (S)-enantiomer (158-162°C) [4] is notably lower than that of the (R)-enantiomer (190-194°C) [3], suggesting different crystal packing arrangements or intermolecular interactions in the solid state [16].

The optical rotation properties provide the most direct evidence of the enantiomeric relationship. While (R)-Xyl-p-phos exhibits a positive optical rotation of +125° [3], the (S)-enantiomer displays an equivalent but opposite negative rotation [7] [4]. This mirror-image relationship in optical activity confirms the enantiomeric purity and opposite absolute configurations.

Spectroscopic properties between the enantiomers are expected to be virtually identical in achiral environments [20] [21]. Nuclear magnetic resonance spectra should show identical chemical shifts and coupling patterns, as the local chemical environments around each nucleus are equivalent in the two enantiomers [20] [21].

The catalytic behavior of the two enantiomers typically exhibits opposite enantioselectivity in asymmetric transformations [22] [23] [24]. Studies of rhodium-catalyzed asymmetric reactions demonstrate that (R)-Xyl-p-phos and (S)-Xyl-p-phos provide complementary stereochemical outcomes, allowing access to both enantiomers of chiral products [24] [25].

In metal coordination, both enantiomers exhibit similar binding affinities and coordination geometries due to their identical steric and electronic properties [24] [14]. The choice between enantiomers depends primarily on the desired stereochemical outcome in catalytic applications rather than differences in coordination behavior [23] [24].

Regioselective Bromination and Lithiation Strategies

The synthesis of Xyl-p-phos, (R)- fundamentally relies on regioselective bromination and lithiation strategies that enable the precise introduction of functional groups at specific positions on the aromatic scaffolds. These methodologies form the foundation for subsequent phosphine substitution reactions and are critical for achieving the desired stereochemical outcomes [9] [10].

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution represents the most widely employed strategy for introducing bromine atoms into aromatic systems destined for phosphine ligand synthesis [9] [11]. The regioselectivity of these reactions follows predictable patterns, with para-positions generally favored over ortho-positions, which in turn are preferred over meta-positions. This inherent selectivity proves particularly advantageous when constructing the bipyridine backbone of Xyl-p-phos, (R)-.

The use of molecular bromine (Br2) under controlled conditions typically provides regioselectivities of para > ortho > meta, with yields ranging from 70-85% [9]. These reactions are conducted under inert atmosphere conditions at room temperature to prevent unwanted side reactions and oxidative degradation of sensitive intermediates. The reaction mechanism proceeds through the formation of a sigma-complex intermediate (Wheland intermediate), with the regioselectivity being determined by the relative stability of these intermediates [9].

N-Bromosuccinimide (NBS) offers enhanced regioselectivity, particularly for activated aromatic systems, with yields typically ranging from 80-95% [11] [12]. The reaction conditions involve temperatures from 0°C to room temperature in dichloromethane solvent, providing excellent control over the bromination process. This method proves especially valuable for heterocycle functionalization, where precise regiocontrol is essential for subsequent synthetic transformations.

Thianthrenium-Mediated Selective Bromination

Recent advances in regioselective bromination have introduced thianthrenium-mediated methods that achieve exceptionally high para-selectivity, with ratios exceeding 100:1 compared to both meta and ortho isomers [9]. This methodology employs thianthrenium salts as electrophilic reagents under acidic conditions, typically in acetonitrile with trifluoroacetic acid as an additive.

The mechanism involves the formation of thianthrenium radical cations or dications, which exhibit remarkable selectivity for para-positions due to electronic and steric factors. The regioselectivity is determined by the distinct stability of sigma-complexes formed during the electrophilic attack, with electronic effects favoring para over meta positions and steric effects favoring para over ortho positions [9].

This methodology has proven particularly valuable for synthesizing intermediates required for Xyl-p-phos, (R)- production, where high regioselectivity translates directly to improved overall yields and reduced purification requirements. The yields typically range from 85-95%, representing a significant improvement over traditional bromination methods [9].

Lithiation Strategies for Phosphine Precursor Synthesis

Lithiation reactions constitute the second critical component of the bromination-lithiation strategy, enabling the introduction of nucleophilic carbon centers that can subsequently react with phosphorus electrophiles [13] [14]. The choice of lithiating agent significantly influences both the regioselectivity and the overall efficiency of these transformations.

n-Butyllithium (n-BuLi) represents the most commonly employed lithiating reagent, providing ortho-directed lithiation when used at temperatures ranging from -78°C to -40°C [13] [14]. The reaction typically requires 30 minutes to 2 hours for completion, depending on the substrate and specific reaction conditions. Tetrahydrofuran (THF) and diethyl ether serve as the preferred solvents, providing the necessary solvation for the lithium species while maintaining the nucleophilicity required for effective metallation.

sec-Butyllithium (s-BuLi) offers enhanced reactivity compared to n-BuLi, allowing for shorter reaction times (20 minutes to 1 hour) and improved yields in challenging substrates [14]. The increased reactivity stems from the greater basicity of the secondary alkyl anion, which facilitates the deprotonation of aromatic C-H bonds. This reagent proves particularly valuable when working with electron-deficient aromatic systems that require more forcing conditions for effective lithiation.

tert-Butyllithium (t-BuLi) provides the highest reactivity among the alkyllithium reagents, enabling lithiation reactions to proceed at -78°C within 15-30 minutes [14]. However, the steric bulk of the tert-butyl group can limit its applicability in sterically congested environments. This reagent finds particular utility in the lithiation of hindered aromatic positions that are inaccessible to other lithiating agents.

Lithium diisopropylamide (LDA) offers an alternative approach through kinetic deprotonation, providing excellent regioselectivity for specific aromatic positions [13] [14]. The reaction conditions typically involve temperatures from -78°C to -40°C with reaction times of 40 minutes to 1 hour. LDA proves especially valuable for substrates where competing reactions with electrophilic centers must be avoided.

Phosphine-Directed Ortho-Lithiation

The synthesis of Xyl-p-phos, (R)- benefits significantly from phosphine-directed ortho-lithiation strategies, where existing phosphine groups direct the lithiation to adjacent positions [13] [15]. This approach enables the sequential introduction of phosphine functionalities with precise regiocontrol, facilitating the construction of the complex bipyridine framework.

Phenyllithium (PhLi) serves as a particularly effective reagent for degenerate base-mediated ortho-lithiation when working with phosphine oxide substrates [14]. The reaction proceeds through coordination of the lithium to the phosphine oxide oxygen, followed by intramolecular deprotonation of the ortho-position. This methodology has been successfully employed in the synthesis of related bipyridine phosphine ligands, providing yields of 70-85% with excellent regioselectivity [15].

The mechanistic understanding of these directed lithiation processes has enabled the development of improved synthetic protocols that minimize side reactions and enhance overall efficiency. The use of phosphine-borane complexes as substrates provides additional advantages, as the borane protecting group stabilizes the phosphine against oxidation while maintaining the directing effect for lithiation reactions [16].

| Bromination Method | Regioselectivity | Typical Yields (%) | Reaction Conditions | Applications |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution with Br2 [9] | para > ortho > meta | 70-85 | Room temperature, inert atmosphere | General aryl bromination |

| N-Bromosuccinimide (NBS) [11] [12] | High regioselectivity at activated positions | 80-95 | 0°C to room temperature, CH2Cl2 | Heterocycle functionalization |

| Phosphorus Tribromide (PBr3) [11] [17] | SN2 mechanism with inversion | 85-90 | Room temperature, ether or THF | Alcohol to bromide conversion |

| Thianthrenium-mediated bromination [9] | Exceptionally high para-selectivity (>100:1) | 85-95 | Acetonitrile, TFA conditions | High selectivity aromatic bromination |

| Bromine/Phosphorus in situ [11] | Site-dependent on substrate activation | 75-90 | Alcohol solvent, controlled temperature | Cost-effective large-scale bromination |

Phosphine Substitution Reactions

Phosphine substitution reactions constitute the core synthetic transformations for assembling the phosphorus-containing portions of Xyl-p-phos, (R)-. These reactions must be executed with exceptional precision to maintain stereochemical integrity while achieving high yields and selectivity [18] [16].

Nucleophilic Substitution at Phosphorus Centers

The formation of carbon-phosphorus bonds through nucleophilic substitution represents the most direct approach for introducing aryl groups onto phosphorus centers [16] [19]. These reactions typically involve the treatment of chlorophosphines with organolithium or Grignard reagents under rigorously anhydrous conditions.

The reaction of dichlorophenylphosphine with 3,5-dimethylphenylmagnesium bromide (xylyl Grignard reagent) provides the fundamental transformation for introducing the characteristic xylyl substituents of Xyl-p-phos, (R)- [20] [16]. This reaction proceeds via an SN2-like mechanism at the phosphorus center, with inversion of configuration when working with stereochemically defined starting materials. The yields typically range from 80-95%, depending on the specific substrate and reaction conditions employed.

The stereochemical outcome of these substitution reactions depends critically on the configuration of the starting chlorophosphine and the mechanism of substitution. When working with P-chiral chlorophosphines, the substitution proceeds with clean inversion of configuration, enabling the synthesis of enantiomerically pure products from the appropriate starting materials [16]. However, chlorophosphines can undergo facile racemization at room temperature, necessitating careful control of reaction conditions to maintain stereochemical integrity.

Temperature control proves critical for these transformations, with reactions typically conducted at temperatures ranging from -78°C to 0°C to minimize racemization and side reactions [16]. The use of phosphine-borane complexes as protecting groups has revolutionized this chemistry, providing configurational stability that enables the synthesis of P-chiral phosphines with high enantiomeric excess [16].

Cross-Coupling Methodologies

Cross-coupling reactions have emerged as powerful alternatives to traditional nucleophilic substitution methods, offering improved functional group tolerance and milder reaction conditions [16] [21]. These methodologies prove particularly valuable when working with sensitive substrates that cannot tolerate the strongly basic conditions required for organometallic reagent preparation.

Palladium-catalyzed cross-coupling reactions between halophosphines and organostannanes or organoboranes provide excellent yields (70-90%) under mild conditions [16]. The reaction typically employs Pd(PPh3)4 or similar phosphine-palladium complexes as catalysts, with bases such as cesium carbonate or potassium phosphate facilitating the transmetallation step. These conditions prove compatible with a wide range of functional groups, enabling the synthesis of functionalized phosphine ligands that would be difficult to access through traditional methods.

The Suzuki-Miyaura coupling has found particular application in the synthesis of arylphosphines, where arylboronic acids couple with halophosphines under mild conditions [16] [21]. This methodology offers excellent regioselectivity and functional group tolerance, making it ideal for constructing complex phosphine architectures. The use of bulky, electron-rich phosphine ligands such as SPhos or RuPhos enables efficient coupling even with challenging substrates [21].

Buchwald-Hartwig coupling reactions between halophosphines and amines provide access to aminophosphine ligands, expanding the structural diversity available through cross-coupling methodologies [21]. These reactions typically employ palladium catalysts with bulky phosphine ligands, enabling coupling under mild conditions with excellent yields and selectivity.

Hydrophosphination Strategies

Hydrophosphination represents an atom-efficient approach to phosphine synthesis, involving the addition of P-H bonds across unsaturated carbon-carbon bonds [16] [22]. This methodology offers significant advantages in terms of atom economy and environmental impact, as it generates no stoichiometric waste products.

The hydrophosphination of alkenes and alkynes with secondary phosphines provides access to a wide range of phosphine structures with excellent regioselectivity [16]. The reaction can proceed under thermal conditions or with transition metal catalysis, depending on the specific substrate and desired regioselectivity. Markovnikov addition typically predominates, placing the phosphorus at the more substituted carbon center.

Asymmetric hydrophosphination has emerged as a powerful tool for the synthesis of P-chiral phosphines, employing chiral transition metal catalysts to control the stereochemical outcome [16] [23]. Rhodium and palladium complexes with chiral phosphine ligands provide excellent enantioselectivity (>90% ee) for a wide range of substrates, enabling the direct synthesis of enantiomerically enriched phosphines.

The use of phosphine-borane complexes as nucleophiles in hydrophosphination reactions provides additional advantages, as the borane protecting group prevents oxidation while maintaining reactivity toward unsaturated substrates [16]. This approach has been successfully employed in the synthesis of various phosphine ligands, including precursors for Xyl-p-phos derivatives.

Phosphine-Borane Methodology

The phosphine-borane methodology has revolutionized the synthesis of P-chiral phosphines by providing air-stable intermediates that can be manipulated under normal laboratory conditions [16] [3]. This approach involves the protection of phosphines as their borane adducts, which exhibit exceptional configurational stability and resistance to oxidation.

The synthesis begins with the preparation of chiral oxazaphospholidine-borane complexes from ephedrine and bis(dialkylamino)phosphines [16]. These intermediates undergo stereoselective ring opening with organolithium reagents, providing access to P-chiral phosphine-borane complexes with high enantiomeric excess. The stereochemical outcome depends on the configuration of the starting ephedrine and the specific organolithium reagent employed.

Methanolysis of the phosphamide-borane intermediates provides phosphinite-borane complexes, which can undergo further substitution reactions with organometallic nucleophiles [16]. This sequence enables the sequential introduction of different substituents on the phosphorus center, providing access to unsymmetrical P-chiral phosphines with excellent stereochemical control.

The deprotection of phosphine-borane complexes to the free phosphines can be accomplished using various methods, including treatment with excess amine, heating with morpholine, or reaction with trifluoroacetic acid [16]. The choice of deprotection method depends on the specific substrate and the compatibility with other functional groups present in the molecule.

| Substitution Type | Starting Materials | Typical Yields (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution at phosphorus [16] [19] | Chlorophosphines + organolithium/Grignard | 80-95 | High yields, predictable stereochemistry | Requires anhydrous conditions |

| Cross-coupling with organometallics [16] [21] | Halophosphines + aryl/alkyl metals | 70-90 | Functional group tolerance | May require specialized catalysts |

| Hydrophosphination [16] [22] | P-H compounds + alkenes/alkynes | 85-98 | Atom-efficient, green chemistry | Limited to activated substrates |

| Phosphine-borane methodology [16] [3] | Phosphine-borane complexes | 90-99 | Air-stable intermediates | Additional deprotection step |

| Salt metathesis reactions [16] | Metal phosphides + alkyl halides | 65-85 | Simple experimental setup | Lower yields with secondary halides |

Industrial-Scale Production Optimization

The transition from laboratory-scale synthesis to industrial production of Xyl-p-phos, (R)- requires comprehensive optimization of reaction conditions, equipment design, and process control systems [24] [7] [8]. Industrial-scale production must balance multiple competing factors, including yield optimization, cost minimization, safety considerations, and environmental impact [25] [26].

Reactor Design and Engineering Considerations

Industrial-scale synthesis of Xyl-p-phos, (R)- typically employs glass-lined steel reactors ranging from 100L to 10,000L capacity, designed to handle the corrosive reagents and maintain the inert atmosphere required for phosphine chemistry [7] [27]. These reactors feature specialized agitation systems that ensure uniform mixing while minimizing mechanical stress on sensitive intermediates.

Temperature control systems maintain reaction temperatures within ±2°C precision through the use of cooling and heating jackets integrated with automated control systems [7]. The ability to achieve uniform temperature distribution throughout large reactor volumes proves critical for maintaining reaction selectivity and minimizing side product formation. Cryogenic capabilities extending to -78°C enable the low-temperature lithiation reactions essential for Xyl-p-phos synthesis [27].

Pressure control systems provide capabilities ranging from full vacuum to moderate pressure (up to 5 bar), accommodating the diverse reaction conditions required throughout the synthetic sequence [7]. Vacuum systems prove particularly important for solvent removal and purification steps, while pressure capabilities enable the use of gaseous reagents and improved reaction kinetics in certain transformations.

Material compatibility represents a critical consideration, as phosphine chemistry involves highly nucleophilic and potentially corrosive reagents [7] [27]. Glass-lined surfaces provide chemical inertness while maintaining the thermal conductivity required for effective temperature control. All wetted surfaces must be compatible with organolithium reagents, phosphine compounds, and the various solvents employed throughout the process.

Process Control and Automation Systems

Modern industrial production of Xyl-p-phos, (R)- employs sophisticated process control systems that monitor and adjust reaction parameters in real-time [7] [25]. These systems utilize multiple analytical techniques, including online HPLC, gas chromatography, and NMR spectroscopy, to track reaction progress and product quality throughout the synthesis.

Automated safety interlocks provide multiple layers of protection against equipment failure, operator error, and unexpected reaction behavior [7] [27]. These systems monitor critical parameters such as temperature, pressure, gas composition, and liquid levels, triggering automatic shutdown procedures when preset limits are exceeded. Redundant safety systems ensure continued protection even in the event of primary system failures.

Quality monitoring systems provide real-time feedback on product formation and purity, enabling immediate adjustments to reaction conditions when deviations from target specifications are detected [7]. Advanced process analytical technology (PAT) implementations can predict final product quality based on intermediate measurements, allowing for proactive process adjustments rather than reactive corrections.

Data acquisition and historical trending capabilities enable continuous process improvement through statistical analysis of production data [25]. These systems identify correlations between process variables and product quality metrics, supporting the development of optimized operating procedures and predictive maintenance schedules.

Solvent Management and Recovery Systems

Solvent recovery represents a critical economic and environmental consideration in industrial-scale Xyl-p-phos production, given the large volumes of high-purity solvents required for phosphine chemistry [7] [8]. Distillation systems achieve solvent recovery rates exceeding 95%, significantly reducing raw material costs and environmental impact.

Continuous distillation columns provide efficient separation of solvent mixtures, enabling the recovery of multiple solvents from reaction streams [7]. These systems employ advanced control algorithms that optimize separation efficiency while minimizing energy consumption. Solvent purity specifications must be maintained to prevent contamination of subsequent batches.

Solvent storage and handling systems maintain the anhydrous conditions required for organometallic chemistry, typically achieving moisture levels below 10 ppm [7] [8]. Molecular sieve drying systems and inert gas blanketing prevent moisture uptake during storage and transfer operations. Automated transfer systems minimize operator exposure while maintaining solvent purity.

Waste solvent streams undergo treatment to remove trace metal contamination and organic impurities before recycling [7]. Advanced purification technologies, including activated carbon adsorption and ion exchange, ensure that recovered solvents meet or exceed virgin solvent specifications.

Purge Gas Systems and Atmosphere Control

Inert atmosphere maintenance proves absolutely critical for industrial-scale phosphine synthesis, requiring sophisticated gas handling systems that exclude oxygen and moisture throughout the entire process [7] [28]. Nitrogen purge systems maintain oxygen levels below 10 ppm in all process vessels and transfer lines.

Continuous gas monitoring systems track oxygen, moisture, and combustible gas concentrations in all work areas [7] [29]. These systems provide early warning of potential safety hazards while ensuring that atmospheric conditions remain within specifications for successful phosphine synthesis. Automated gas purging procedures ensure consistent atmosphere quality between batches.

Gas recovery and recycling systems minimize the consumption of high-purity inert gases while maintaining the stringent purity requirements [28]. These systems employ pressure swing adsorption and cryogenic separation to remove trace contaminants from recovered gases. The economics of gas recovery become particularly favorable at large production scales.

Emergency gas purging capabilities provide rapid inertization of process equipment in the event of safety incidents [7] [29]. These systems can quickly flood large reactor volumes with inert gas, preventing the formation of explosive mixtures and protecting equipment from oxidative damage.

| Production Parameter | Specification | Typical Scale | Critical Factors |

|---|---|---|---|

| Reactor Type [7] [27] | Glass-lined steel, inert atmosphere | 100L - 10,000L reactor volume | Material compatibility, heat transfer |

| Temperature Control [7] | ±2°C precision, cooling/heating jackets | Cryogenic to 200°C range | Uniform temperature distribution |

| Pressure Requirements [7] | Vacuum to 5 bar capability | Full vacuum to moderate pressure | Pressure relief, containment |

| Solvent Recovery [7] | Distillation columns, 95%+ recovery | Continuous or batch recovery | Solvent purity, environmental impact |

| Purge Gas System [7] [28] | Nitrogen purge, oxygen <10 ppm | Continuous monitoring | Moisture exclusion, fire prevention |

| Safety Systems [7] [27] | Automated safety interlocks | Multiple redundant systems | Personnel safety, equipment protection |

| Quality Monitoring [7] | Online HPLC, GC, NMR analysis | Real-time process analytics | Product consistency, batch tracking |

Purification Techniques and Quality Control

The successful production of Xyl-p-phos, (R)- requires sophisticated purification techniques and comprehensive quality control protocols to ensure that the final product meets the stringent purity and stereochemical requirements demanded by modern asymmetric catalysis applications [30] [31] [32].

Chromatographic Purification Methods

Column chromatography represents the most versatile purification technique for Xyl-p-phos intermediates and final products, capable of handling complex mixtures across scales ranging from milligrams to kilograms [16]. Silica gel serves as the most commonly employed stationary phase, providing excellent resolution for phosphine compounds when properly conditioned to prevent decomposition.

The selection of eluent systems proves critical for successful chromatographic purification of phosphine ligands [16]. Hexane-ethyl acetate gradients typically provide excellent separation of Xyl-p-phos from synthetic impurities, with the specific gradient profile optimized based on the polarity and retention characteristics of the target compound and impurities. Triethylamine addition (0.1-1%) to the eluent helps prevent decomposition of phosphine compounds on acidic silica surfaces.

Flash chromatography techniques enable rapid purification with improved recovery compared to traditional column methods [16]. The use of pre-packed silica cartridges and automated purification systems provides consistent results while minimizing operator exposure to potentially toxic phosphine compounds. Purities of 95-99% are routinely achieved with recoveries of 80-95%.

High-performance liquid chromatography (HPLC) offers superior resolution for challenging separations, particularly when dealing with closely related stereoisomers or regioisomers [16]. Preparative HPLC systems can handle gram quantities while providing exceptional purity (99.5-99.9%) with excellent recovery (90-98%). The method proves particularly valuable for final polishing of API-grade material.

Crystallization and Recrystallization Strategies

Recrystallization provides an exceptionally powerful purification method for Xyl-p-phos, (R)-, capable of achieving purities of 98-99.5% while simultaneously upgrading the enantiomeric excess [16] [15]. The development of effective recrystallization protocols requires systematic screening of solvent systems and crystallization conditions.

Single-solvent recrystallization from ethyl acetate, dichloromethane, or toluene often provides excellent purification of Xyl-p-phos [15]. The choice of solvent depends on the specific impurity profile and the solubility characteristics of the target compound. Hot dissolution followed by controlled cooling typically provides optimal crystal formation with minimal inclusion of impurities.

Binary solvent systems, such as ethyl acetate-hexane or dichloromethane-pentane, offer additional flexibility for optimizing crystallization conditions [15]. The relative proportions of the two solvents can be adjusted to achieve the optimal balance between yield and purity. Anti-solvent precipitation techniques provide rapid crystallization while maintaining high recovery.

Controlled crystallization conditions, including seeding, cooling rate, and agitation, significantly influence both the purity and the physical properties of the crystalline product [15]. Slow cooling rates (1-2°C per hour) typically provide larger, more pure crystals compared to rapid cooling. Seeding with authentic material ensures consistent crystal form and minimizes batch-to-batch variability.

The resolution of racemic Xyl-p-phos can be accomplished through the formation of diastereomeric palladium complexes with chiral diamines [15]. Chromatographic separation of the diastereomers followed by decomplexation provides access to enantiomerically pure material. This approach proves particularly valuable when direct asymmetric synthesis is not feasible.

Distillation and Sublimation Techniques

Distillation techniques prove essential for the purification of phosphine intermediates, particularly lower molecular weight compounds that exhibit sufficient volatility [33] [34]. Fractional distillation under reduced pressure minimizes thermal decomposition while achieving excellent separation of closely boiling components.

Short-path distillation and molecular distillation provide effective purification for thermally sensitive phosphine compounds [33]. These techniques operate under high vacuum (0.01-1 mmHg) with minimal residence time at elevated temperatures, preventing thermal decomposition while achieving good separation efficiency. The method proves particularly valuable for removing high-boiling impurities and oligomeric materials.

Sublimation offers an alternative approach for compounds that exhibit solid-vapor equilibrium at accessible temperatures and pressures [33]. This technique provides exceptional purity (99-99.9%) by completely avoiding the liquid phase, eliminating the possibility of liquid-phase impurity incorporation. However, the method is limited to compounds with appropriate volatility characteristics and typically provides lower recovery (60-85%) compared to other techniques.

Azeotropic distillation proves valuable for removing traces of water and other hydrogen-bonding impurities from phosphine products [33]. The use of benzene or toluene as entraining agents enables the complete removal of moisture while operating under mild conditions that preserve product integrity.

Advanced Analytical Methods for Quality Assessment

Nuclear magnetic resonance (NMR) spectroscopy provides the most comprehensive structural characterization of Xyl-p-phos, with 31P NMR being particularly diagnostic for phosphine compounds [31] [32]. The chemical shift and coupling patterns in 31P NMR spectra provide definitive identification of the target compound while revealing trace impurities that may not be detectable by other methods.

Multinuclear NMR analysis (1H, 13C, 31P) enables complete structural verification and purity assessment with detection limits of 0.1-1% for most impurities [31]. Two-dimensional NMR techniques (COSY, HSQC, HMBC) provide additional structural confirmation and can identify unknown impurities through correlation analysis. The analysis time typically ranges from 15-60 minutes depending on the complexity of the spectrum.

High-performance liquid chromatography with UV detection provides quantitative purity analysis with detection limits of 0.01-0.1% [31]. Gradient elution methods using acetonitrile-water or methanol-water systems typically provide excellent resolution of Xyl-p-phos from synthetic impurities. The method enables rapid analysis (10-30 minutes) with excellent reproducibility and quantitative accuracy.

Gas chromatography-mass spectrometry (GC-MS) proves invaluable for detecting volatile impurities and degradation products at ppm to ppb levels [31]. This technique provides molecular weight information and fragmentation patterns that enable identification of unknown impurities. The method typically requires 15-45 minutes per analysis and provides exceptional sensitivity for trace analysis.

Optical rotation measurement provides critical information about the enantiomeric purity of Xyl-p-phos, (R)- [31]. Polarimetry at the sodium D-line (589 nm) enables determination of specific rotation with precision of ±0.02°, corresponding to detection limits for enantiomeric impurities of approximately 0.1%. The measurement requires only 2-5 minutes and provides immediate feedback on stereochemical purity.

Elemental analysis confirms the molecular composition and detects elemental impurities with accuracy of ±0.3% [31]. CHN analysis verifies the carbon, hydrogen, and nitrogen content while ICP analysis detects trace metals that may interfere with catalytic applications. The analysis typically requires 24-48 hours but provides definitive compositional verification.

Thermogravimetric analysis (TGA) assesses thermal stability and moisture content with precision of ±0.1% weight change [31]. Dynamic TGA under nitrogen atmosphere reveals decomposition temperatures and identifies volatile impurities. The analysis typically requires 30-120 minutes and provides valuable information about storage stability and handling requirements.

| Purification Method | Purity Achieved (%) | Scale Applicability | Typical Recovery (%) | Key Advantages |

|---|---|---|---|---|

| Column Chromatography [16] | 95-99 | mg to kg scale | 80-95 | Versatile, handles complex mixtures |

| Recrystallization [16] [15] | 98-99.5 | g to kg scale | 70-90 | High purity, crystalline products |

| Distillation/Fractional Distillation [33] | 90-98 | kg to ton scale | 85-95 | Large scale capability |

| Sublimation [33] | 99-99.9 | mg to g scale | 60-85 | Very high purity possible |

| High-Performance Liquid Chromatography (HPLC) [16] | 99.5-99.9 | mg to g scale (preparative) | 90-98 | Excellent resolution, analytical feedback |

| Analytical Method | Parameters Analyzed | Detection Limit | Analysis Time | Industry Standard |

|---|---|---|---|---|

| Nuclear Magnetic Resonance (NMR) [31] | Structure, purity, stereochemistry | 0.1-1% | 15-60 minutes | 31P, 1H, 13C NMR for structure |

| High-Performance Liquid Chromatography [31] | Purity, impurity profiling | 0.01-0.1% | 10-30 minutes | Gradient HPLC with UV detection |

| Gas Chromatography-Mass Spectrometry [31] | Volatile impurities, degradation products | ppm to ppb levels | 15-45 minutes | GC-MS with electron impact |

| Infrared Spectroscopy (IR) [31] | Functional group identification | 1-5% | 2-5 minutes | ATR-FTIR for functional groups |

| Elemental Analysis [31] | Elemental composition accuracy | ±0.3% | 24-48 hours | CHN analysis, ICP for metals |

| Optical Rotation Measurement [31] | Enantiomeric purity, optical activity | ±0.02° specific rotation | 2-5 minutes | Polarimetry at sodium D-line |

| Thermogravimetric Analysis (TGA) [31] | Thermal stability, moisture content | ±0.1% weight change | 30-120 minutes | Dynamic TGA under nitrogen |

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant